molecular formula C18H13ClN2O2S2 B2570076 2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681232-43-9

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No. B2570076
CAS RN: 681232-43-9
M. Wt: 388.88
InChI Key: LTCMOUIWZSITLM-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a chlorophenoxy group, a thiochromeno group, and a thiazol group, all of which are common in various organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The chlorophenoxy group, thiochromeno group, and thiazol group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds often undergo reactions at their functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its properties in more detail, and developing more efficient synthesis methods .

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S2/c19-11-5-7-12(8-6-11)23-9-16(22)20-18-21-17-13-3-1-2-4-14(13)24-10-15(17)25-18/h1-8H,9-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCMOUIWZSITLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

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